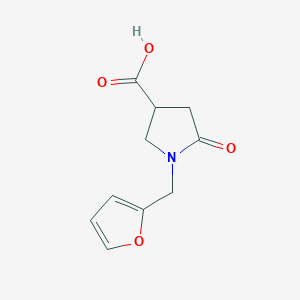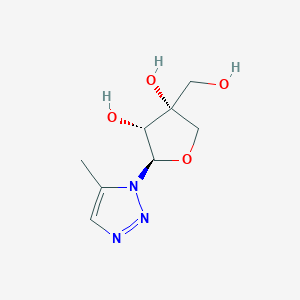
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI) is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 3,4-Furandiol is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters suggested that 3,4-Furandiol derivatives can inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3,4-Furandiol in vitro and in vivo. For example, a study published in the journal Toxicology in Vitro showed that 3,4-Furandiol can induce oxidative stress and DNA damage in human liver cells at high concentrations. Another study published in the journal Food and Chemical Toxicology demonstrated that 3,4-Furandiol can cause reproductive toxicity in male rats at high doses.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Furandiol in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, 3,4-Furandiol is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3,4-Furandiol is its potential toxicity at high concentrations, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on 3,4-Furandiol. For example, further studies could investigate the mechanism of action of 3,4-Furandiol and its derivatives to better understand their interactions with cellular targets. Additionally, researchers could explore the potential applications of 3,4-Furandiol in the development of new materials and drug candidates. Finally, studies could investigate the safety and toxicity of 3,4-Furandiol and its derivatives in more detail to better understand their potential risks and benefits.
Conclusion:
In conclusion, 3,4-Furandiol is a versatile chemical compound with potential applications in various fields. While further research is needed to fully understand its mechanisms of action and potential risks and benefits, 3,4-Furandiol represents a promising avenue for future scientific research.
合成方法
According to a study published in the journal Organic Letters, 3,4-Furandiol can be synthesized by the reaction of furfuryl alcohol and sodium azide in the presence of a copper catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism to yield the desired product in good yield and purity.
科学研究应用
3,4-Furandiol has been studied extensively for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. For example, a study published in the journal Biomacromolecules demonstrated that 3,4-Furandiol can be used as a building block for the synthesis of biodegradable polymers with desirable mechanical properties. Another study published in the journal Bioorganic & Medicinal Chemistry Letters showed that 3,4-Furandiol derivatives have promising antitumor activity against various cancer cell lines.
属性
CAS 编号 |
167030-66-2 |
|---|---|
分子式 |
C8H13N3O4 |
分子量 |
215.21 g/mol |
IUPAC 名称 |
(2R,3R,4R)-4-(hydroxymethyl)-2-(5-methyltriazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H13N3O4/c1-5-2-9-10-11(5)7-6(13)8(14,3-12)4-15-7/h2,6-7,12-14H,3-4H2,1H3/t6-,7+,8+/m0/s1 |
InChI 键 |
YNDCLCAKZOGUAH-XLPZGREQSA-N |
手性 SMILES |
CC1=CN=NN1[C@H]2[C@@H]([C@](CO2)(CO)O)O |
SMILES |
CC1=CN=NN1C2C(C(CO2)(CO)O)O |
规范 SMILES |
CC1=CN=NN1C2C(C(CO2)(CO)O)O |
同义词 |
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




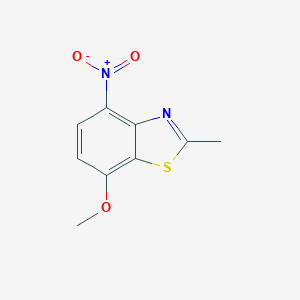
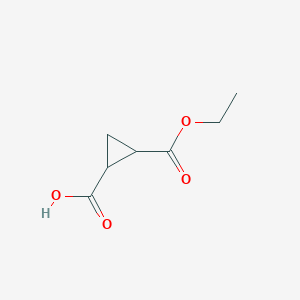
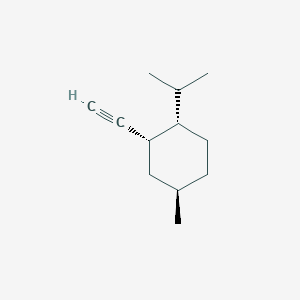
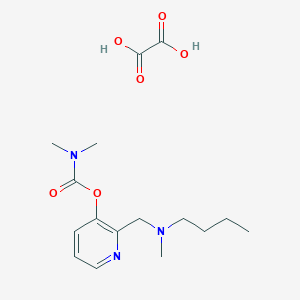
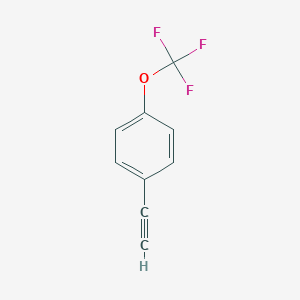
![6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one](/img/structure/B62185.png)
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)
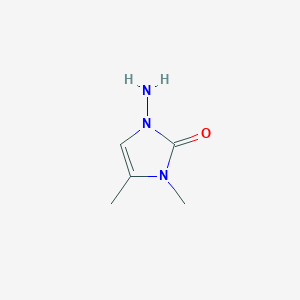

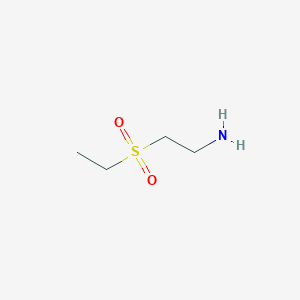
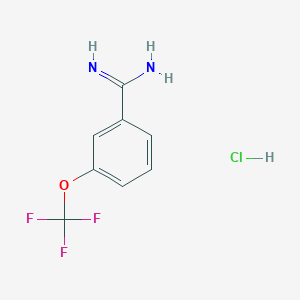
![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)
